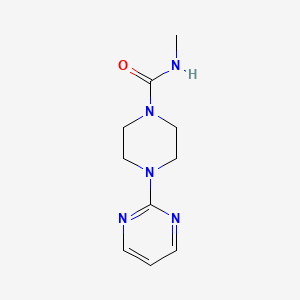![molecular formula C13H23N3O3 B4441938 ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4441938.png)
ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate
描述
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate (ECPC) is a chemical compound that has been studied extensively due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods. ECPC has been shown to have a mechanism of action that involves binding to specific receptors in the body, leading to various biochemical and physiological effects.
作用机制
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been shown to have a mechanism of action that involves binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and proliferation. Binding to this receptor leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. Additionally, it has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also limitations to the use of ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and how it interacts with the sigma-1 receptor. Furthermore, there is a need for more studies on its potential use in cancer therapy. Finally, more research is needed to understand its long-term effects and potential side effects in animal models and humans.
Conclusion
In conclusion, ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective and anti-inflammatory effects, and it has been studied for its potential use in the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, it remains a useful tool for studying the function of the sigma-1 receptor and for investigating its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses in the future.
科学研究应用
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been used extensively in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
ethyl 4-(cyclopentylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-2-19-13(18)16-9-7-15(8-10-16)12(17)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWXQFRAMZSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4441877.png)
![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)
![2-[(4-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4441900.png)
![N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441905.png)
![N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4441912.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B4441918.png)

![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4441944.png)
![N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441957.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4441959.png)